molecular formula C21H18ClN5O3 B3016403 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034379-72-9

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3016403
CAS RN: 2034379-72-9
M. Wt: 423.86
InChI Key: ZOKKKKXNHDCTLI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine-2,4-dione ring . The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The compound’s structure is composed of several rings, including an indole ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine-2,4-dione ring . The indole ring is a heterocyclic compound that consists of a five-membered ring fused to a six-membered ring, one of which is nitrogen .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups and rings. For instance, the indole ring is known to readily undergo electrophilic substitution due to the delocalization of pi electrons .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its molecular structure. For instance, the presence of the indole ring could contribute to its aromaticity .

Scientific Research Applications

EGFR T790M/BRAF V600E Pathway Inhibition

This compound has been identified as a potent inhibitor of the mutant EGFR T790M and BRAF V600E pathways . These pathways are often over-activated in various malignancies, making them crucial targets for anticancer drug development. The compound exhibits significant antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM, indicating its potential as a therapeutic agent against cancers with these mutations.

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of this compound have shown potent antiproliferative activities against four human cancer cell lines . This suggests its use in cancer research, particularly in the development of new chemotherapy agents that can selectively target cancer cells without being cytotoxic to normal cells.

Selective Inhibition of Cancer Pathways

The compound and its derivatives have demonstrated higher anti-BRAF V600E activity compared to the reference drug erlotinib . This selectivity could be beneficial in designing drugs that minimize side effects and improve patient outcomes by targeting specific cancer-causing proteins.

Synthesis of Bioactive Structures

The compound serves as an effective chemical precursor for producing bioactive structures . Its derivatives are important for generating molecules with biological activity, which can be used in the synthesis of pharmaceuticals and in the study of their interactions with biological targets.

Molecular Docking Studies

Molecular docking studies have utilized this compound to maintain the root-mean-square deviation (RMSD) value of the optimum pose less than 1Å of the related crystal pose . This application is crucial in the computational modeling of drug-receptor interactions, aiding in the design of drugs with optimal binding properties.

Biological Potential in Pharmacology

Indole derivatives, including this compound, have been reviewed for their biological potential . They are considered for their anti-inflammatory, analgesic, and ulcerogenic activities, which are valuable in the development of new medications for treating various conditions.

Crystal Structure Analysis

The compound has been used in crystal structure analysis to understand its physical and chemical properties . This information is essential for researchers to manipulate the compound for specific applications in drug design and development.

Multi-Component Reaction (MCR) Applications

The compound’s derivatives play a role in multi-component reactions, which are a method for constructing complex molecules . MCRs are valuable in medicinal chemistry for the rapid synthesis of diverse and complex pharmacophores.

Future Directions

Given the interesting structure of this compound and the biological activity of similar compounds, future research could explore its potential uses in various applications, such as in the development of new drugs .

properties

IUPAC Name

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c22-13-3-4-16-12(10-13)11-17(24-16)20(29)26-8-5-14(6-9-26)27-19(28)15-2-1-7-23-18(15)25-21(27)30/h1-4,7,10-11,14,24H,5-6,8-9H2,(H,23,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKKKXNHDCTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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